molecular formula C5H10FNO B2614427 trans-3-Fluoropiperidin-4-ol CAS No. 955082-95-8

trans-3-Fluoropiperidin-4-ol

Cat. No.: B2614427
CAS No.: 955082-95-8
M. Wt: 119.139
InChI Key: BZSUXEBLJMWFSV-RFZPGFLSSA-N
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Description

Trans-3-Fluoropiperidin-4-ol is a useful research compound. Its molecular formula is C5H10FNO and its molecular weight is 119.139. The purity is usually 95%.
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Biological Activity

trans-3-Fluoropiperidin-4-ol is a compound that has garnered attention in medicinal chemistry due to its unique structural features, including the presence of both a fluorine atom and a hydroxyl group. These characteristics contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in drug discovery and development.

The chemical structure of this compound allows it to undergo various reactions, which are pivotal for its application in synthesizing potential drug candidates.

Types of Reactions

  • Oxidation : The hydroxyl group can be oxidized to form ketones using reagents like pyridinium chlorochromate (PCC).
  • Reduction : This compound can be reduced to generate amines with reducing agents such as lithium aluminum hydride (LiAlH4).
  • Substitution : The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Reaction TypeReagents
OxidationPCC, OsO4, KMnO4
ReductionLiAlH4, sodium borohydride (NaBH4)
SubstitutionNucleophiles like amines, thiols

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. Additionally, the hydroxyl group participates in hydrogen bonding, stabilizing the compound's interaction with its target.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various pharmacological domains:

  • Central Nervous System (CNS) Activity : It is utilized in the development of CNS agents, demonstrating potential neuroprotective effects.
  • Enzyme Interactions : Studies have shown that piperidine derivatives can influence various enzymes, including kinases and viral proteases, which may affect inflammation processes and carcinogenesis .
  • Pharmacological Effects : The compound is predicted to have effects on ion channels and G-protein-coupled receptors, suggesting potential applications in treating conditions related to neurotransmitter uptake inhibition .

Comparative Analysis with Similar Compounds

This compound is often compared with other piperidine derivatives to understand its unique properties:

Compound NameKey Features
(3R,4R)-3-fluoropiperidin-4-olEnantiomer with potentially different biological activities
3-fluoropiperidineLacks hydroxyl group; different chemical properties
4-hydroxypiperidineLacks fluorine; affects reactivity and pharmacological profile

The unique combination of the fluorine atom and hydroxyl group in this compound enhances its reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Neuroprotective Effects : A study demonstrated that derivatives of piperidine, including this compound, showed promise in neuroprotection through their interaction with neurotransmitter systems .
  • Anticancer Potential : Research indicated that certain piperidine derivatives exhibit anticancer properties by inducing apoptosis in cancer cells via caspase activation .
  • Inflammation Modulation : Studies have suggested that these compounds may modulate inflammatory responses through enzyme inhibition .

Properties

IUPAC Name

(3R,4R)-3-fluoropiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO/c6-4-3-7-2-1-5(4)8/h4-5,7-8H,1-3H2/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSUXEBLJMWFSV-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@H]1O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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